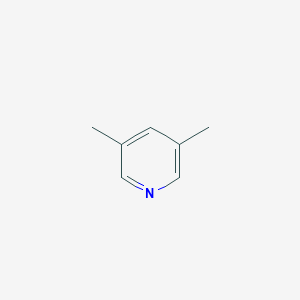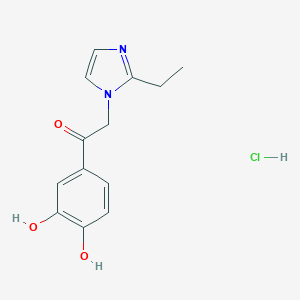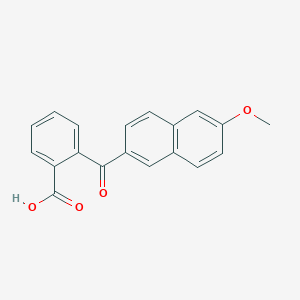
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-, also known as MNBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBC is a derivative of benzoic acid and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- varies depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.
Effets Biochimiques Et Physiologiques
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit various biochemical and physiological effects, depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its high cost, which may limit its use in certain experiments. Another limitation is its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
For Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- research include the development of new Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- derivatives with improved properties and the investigation of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-'s potential applications in other fields.
Méthodes De Synthèse
The synthesis of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of acetic anhydride to form a diester intermediate. This intermediate is then hydrolyzed to produce the corresponding acid, which is further reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with benzoic acid in the presence of triethylamine to yield Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-.
Applications De Recherche Scientifique
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of several bacterial strains. In agriculture, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
71964-75-5 |
|---|---|
Nom du produit |
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- |
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(6-methoxynaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O4/c1-23-15-9-8-12-10-14(7-6-13(12)11-15)18(20)16-4-2-3-5-17(16)19(21)22/h2-11H,1H3,(H,21,22) |
Clé InChI |
MPMPJSOCGXBPOL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
Autres numéros CAS |
71964-75-5 |
Synonymes |
NSC 625599 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



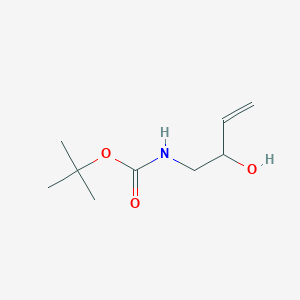
![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)
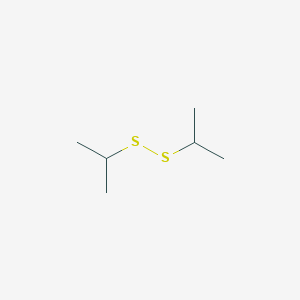
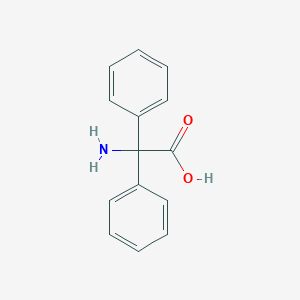
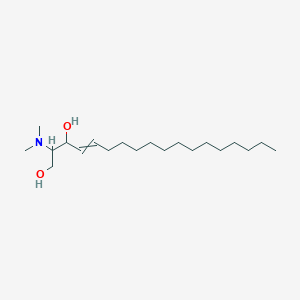
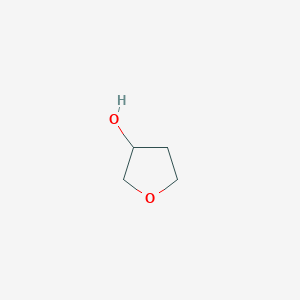
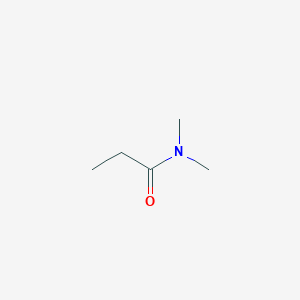
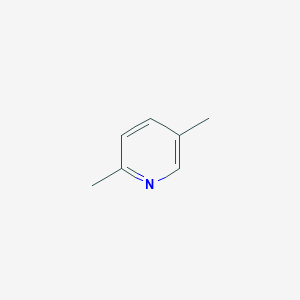
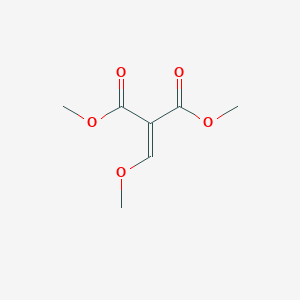
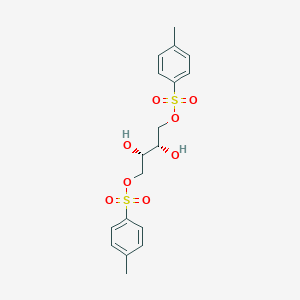
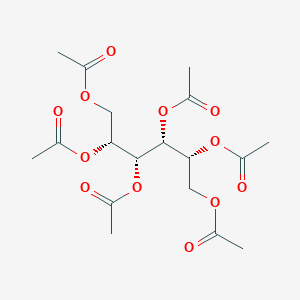
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
